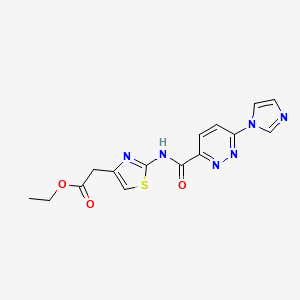

ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyridazine core linked to a thiazole ring via a carboxamide bond, with an imidazole substituent and an ethyl ester moiety. This structure integrates multiple pharmacophoric elements:

- Pyridazine: A six-membered aromatic ring with two nitrogen atoms, known for modulating electronic properties and participating in hydrogen bonding.

- Thiazole: A five-membered ring containing sulfur and nitrogen, frequently associated with antimicrobial and kinase-inhibitory activities.

- Imidazole: A nitrogen-rich heterocycle that enhances metal-binding capacity and hydrogen-bonding interactions.

- Ethyl ester: A common prodrug feature that improves bioavailability and facilitates hydrolysis to active carboxylic acids.

The synthesis likely involves coupling pyridazine-3-carboxylic acid derivatives with thiazole intermediates, followed by esterification .

Properties

IUPAC Name |

ethyl 2-[2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-10-8-25-15(17-10)18-14(23)11-3-4-12(20-19-11)21-6-5-16-9-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKUAQIGBNLVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic synthesis techniques. A common synthetic route might include:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Synthesis of the Pyridazine Ring: This step often involves the reaction of hydrazine with a suitable dicarbonyl compound.

Construction of the Thiazole Ring: This can be synthesized by the reaction of α-haloketones with thiourea.

Coupling Reactions: The imidazole, pyridazine, and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves esterification to introduce the ethyl acetate group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of such complex molecules often relies on automated synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially reducing double bonds or nitro groups if present.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole or pyridazine derivatives.

Substitution: Various substituted imidazole, pyridazine, or thiazole derivatives.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

Biological Studies: Used in studies to understand enzyme inhibition, receptor binding, and cellular uptake mechanisms.

Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.

Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate exerts its effects is often related to its ability to bind to specific molecular targets such as enzymes, receptors, or DNA. The imidazole ring can coordinate with metal ions, the pyridazine ring can participate in hydrogen bonding, and the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related esters and heterocyclic derivatives (Table 1). Key differences include:

Key Observations:

Molecular Weight : The target compound is significantly smaller (~354 g/mol) than compounds 10d–10f (>500 g/mol), which may enhance its membrane permeability and oral bioavailability.

Substituent Effects: 10d–10f: These compounds feature trifluoromethyl or chlorophenyl groups, which increase lipophilicity and metabolic stability. Target Compound: The rigid pyridazine-imidazole-thiazole framework may enhance selectivity for flat binding pockets (e.g., ATP sites in kinases). The imidazole moiety could facilitate interactions with metal ions or acidic residues.

Synthetic Efficiency : While 10d–10f exhibit high yields (89–93%), the target compound’s synthesis may face challenges due to steric hindrance at the pyridazine-imidazole junction.

Pharmacological Implications

- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents in 10d–10f improve resistance to oxidative metabolism, a feature absent in the target compound. However, the target’s imidazole may compensate by enhancing solubility via hydrogen bonding .

- Thiazole vs.

- Hydrolysis rates may vary based on adjacent substituents; for example, electron-withdrawing groups in 10d–10f could slow esterase-mediated activation compared to the target compound.

Biological Activity

Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.

- Pyridazine and Thiazole Moieties : These contribute to the compound's unique pharmacological profile, enhancing its interaction with biological targets.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing various signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, thiazole derivatives have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest.

| Compound | Activity | Mechanism |

|---|---|---|

| Compound A | IC50 < 50 µM against Jurkat cells | Induces apoptosis via caspase activation |

| Compound B | IC50 < 30 µM against A-431 cells | Inhibits proliferation through cell cycle arrest |

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant properties. For example, compounds featuring the thiazole moiety demonstrated significant efficacy in various seizure models.

| Compound | Model | Effective Dose (mg/kg) |

|---|---|---|

| Compound C | Electroshock Seizure Test | 24.38 |

| Compound D | Chemoshock Seizure Test | 88.23 |

Case Studies

-

Case Study on Anticancer Activity :

A recent investigation explored the cytotoxic effects of a series of thiazole-linked compounds on human cancer cell lines. The study revealed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, with some compounds exhibiting potency comparable to established chemotherapeutics like doxorubicin. -

Anticonvulsant Efficacy Assessment :

Another study evaluated the anticonvulsant potential of thiazole derivatives in rodent models. The results indicated that certain analogues significantly reduced seizure frequency and severity, suggesting a viable therapeutic pathway for epilepsy management.

Q & A

Q. How does the thiazole ring’s regiochemistry influence biological activity in derivatives?

- Methodological Answer :

- SAR studies : Compare IC values of C4 vs. C5-substituted thiazole derivatives in enzyme assays .

- Docking simulations : Map thiazole interactions with target proteins (e.g., kinase active sites) using AutoDock .

- Crystallographic data : Resolve co-crystal structures to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.